Cas no 2171644-03-2 (3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine)

3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine structure
2171644-03-2 structure
Product Name:3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine
CAS No:2171644-03-2
MF:C13H24N2O2
MW:240.341863632202
CID:5834967
PubChem ID:165597921
Update Time:2025-07-09

3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine Chemical and Physical Properties

Names and Identifiers

    • 3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine
    • 2171644-03-2
    • EN300-1638729
    • 3'-(ethoxymethyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]
    • Inchi: 1S/C13H24N2O2/c1-2-16-9-12-13(17-6-5-14-12)7-10-3-4-11(8-13)15-10/h10-12,14-15H,2-9H2,1H3
    • InChI Key: VUNRIILQYNVLMZ-UHFFFAOYSA-N
    • SMILES: O1CCNC(COCC)C21CC1CCC(C2)N1

Computed Properties

  • Exact Mass: 240.183778013g/mol
  • Monoisotopic Mass: 240.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 42.5Ų

3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine Pricemore >>

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Additional information on 3'-(ethoxymethyl)-8-azaspirobicyclo3.2.1octane-3,2'-morpholine

Introduction to 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine (CAS No. 2171644-03-2)

3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine, with the CAS number 2171644-03-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of spirocyclic amines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the spirocyclic framework and the morpholine moiety, contribute to its intriguing pharmacological properties.

The chemical structure of 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine consists of a spirocyclic ring system with an 8-aza substitution and a morpholine ring attached via an ethoxymethyl group. The spirocyclic core provides rigidity and conformational stability, which can enhance the compound's binding affinity to specific biological targets. The morpholine moiety, on the other hand, introduces polarity and hydrogen-bonding capabilities, which can influence the compound's solubility and interactions with biomolecules.

Recent studies have explored the potential therapeutic applications of 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Research has shown that this compound can selectively modulate specific GPCRs, making it a promising candidate for the development of novel therapeutic agents.

In addition to its potential as a GPCR modulator, 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to injury or infection and is involved in numerous diseases such as arthritis, asthma, and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can inhibit key inflammatory pathways, suggesting its potential use in treating inflammatory disorders.

The pharmacokinetic properties of 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine have also been studied to evaluate its suitability as a drug candidate. Pharmacokinetic data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it shows good stability in plasma and tissues. These properties are essential for ensuring that the compound can effectively reach its target sites in the body.

To further understand the mechanism of action of 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine, researchers have conducted molecular docking studies and in vitro assays. These studies have revealed that the compound interacts with specific residues within the binding pocket of target proteins, leading to allosteric modulation or direct inhibition of protein function. This detailed understanding of the molecular interactions provides valuable insights for optimizing the compound's structure and improving its therapeutic efficacy.

Clinical trials are currently underway to assess the safety and efficacy of 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with specific conditions such as chronic pain and neurodegenerative diseases.

In conclusion, 3'-(ethoxymethyl)-8-azaspirobicyclo[3.2.1]octane-3,2'-morpholine (CAS No. 2171644-03-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and optimize its use as a therapeutic agent for various diseases.

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